molecular formula C13H13F6N5 B12791494 1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 47328-02-9

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12791494
CAS No.: 47328-02-9
M. Wt: 353.27 g/mol
InChI Key: DYANVCUAEVBZKX-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of trifluoromethyl groups and a dihydro structure, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups at positions 2, 4, and 6.

    6-Methyl-1,3,5-triazine-2,4-diamine: A simpler triazine compound with a methyl group at position 6.

Uniqueness

1,3,5-Triazine-2,4-diamine, 1-(3,5-bis(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various applications.

Properties

CAS No.

47328-02-9

Molecular Formula

C13H13F6N5

Molecular Weight

353.27 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H13F6N5/c1-11(2)23-9(20)22-10(21)24(11)8-4-6(12(14,15)16)3-7(5-8)13(17,18)19/h3-5H,1-2H3,(H4,20,21,22,23)

InChI Key

DYANVCUAEVBZKX-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)N)C

Origin of Product

United States

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